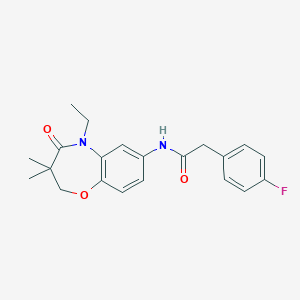

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3/c1-4-24-17-12-16(9-10-18(17)27-13-21(2,3)20(24)26)23-19(25)11-14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMLUVKZKZEGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings regarding its pharmacological properties and mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : C22H26N2O4

- Molecular Weight : 382.5 g/mol

- CAS Number : 921543-12-6

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) may act on various biological targets:

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways. For example, related compounds have shown inhibitory effects on squalene synthase and farnesyl diphosphate synthase (FPPS), which are critical in cholesterol biosynthesis and other cellular processes .

- Antimicrobial Properties : Some studies have indicated that benzoxazepine derivatives exhibit antimicrobial activity. This is particularly relevant in the context of developing new antibiotics against resistant strains of bacteria .

- Anticancer Activity : Certain derivatives of benzoxazepines have been noted for their potential anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Biological Activity Data

The biological activity of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide can be summarized in the following table:

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Squalene Synthase Inhibition :

- Anticancer Research :

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial in the treatment of various cancers. Kinases play a pivotal role in signaling pathways that regulate cell division and survival .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation .

- Anticancer Activity : Research indicates that compounds with similar structures have demonstrated anticancer properties. For instance, derivatives of benzoxazepine have been studied for their ability to inhibit tumor growth in various cancer cell lines .

Medicinal Chemistry Applications

The unique structure of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide allows for diverse applications in drug design:

- Drug Development : The compound can serve as a lead structure for developing new therapeutic agents targeting specific diseases such as cancer and inflammatory disorders.

- Structure–Activity Relationship Studies : Variations in the substituent groups can be explored to enhance efficacy and reduce side effects. This is crucial for optimizing drug candidates before clinical trials .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of similar benzoxazepine derivatives using the National Cancer Institute's protocols. Compounds displayed significant growth inhibition against several cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions exceeding 85% .

Case Study 2: Kinase Inhibition Mechanism

Research into the mechanism of action revealed that compounds structurally related to N-(5-ethyl...acetamide interact with specific kinases involved in cancer progression. This interaction leads to modulation of critical signaling pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs include acetamide derivatives with variations in core backbones and substituents (Table 1). Key examples from pharmacopeial standards () include:

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations:

- Core Flexibility : The benzoxazepine ring in the target compound imposes conformational rigidity compared to the linear diphenylhexan (Compound e) or the six-membered oxazinan (Compound h). This rigidity may influence receptor-binding specificity .

- Hydrogen Bonding: The target compound’s amide NH and ketone groups act as hydrogen bond donors and acceptors, respectively. In contrast, Compound e’s amino and hydroxy groups provide additional H-bond donors, which may alter solubility or crystal packing patterns (as per Etter’s graph set analysis ).

Physicochemical and Pharmacological Profiles

While explicit pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Lipophilicity: The fluorophenyl group (logP ~2.1) likely increases the target’s lipophilicity compared to Compounds e/h (logP ~1.8 for dimethylphenoxy), favoring CNS targeting .

- Metabolic Stability: The benzoxazepine core may resist oxidative metabolism better than the diphenylhexan backbone (Compound e), which contains vulnerable hydroxy and amino groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.